N-methoxy-N-methyl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
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Overview
Description
N-methoxy-N-methyl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . These reactions are carried out under mild conditions, often at room temperature, and can be catalyzed by various metal catalysts such as platinum or gold.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity and therapeutic potential.
Scientific Research Applications
N-methoxy-N-methyl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can lead to various therapeutic effects, depending on the enzyme targeted. Additionally, the compound may interact with receptors and ion channels, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methoxy-N-methyl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide include other isoxazole derivatives such as:
4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: Known for its anticonvulsant activity.
Fluoroisoxazoles: Synthesized using one-pot gold-catalyzed tandem cyclization-fluorination reactions.
Iodoisoxazoles: Formed by reacting hydroximinoyl chlorides with iodinated terminal alkynes.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
N-methoxy-N-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C10H14N2O3/c1-12(14-2)10(13)9-7-5-3-4-6-8(7)15-11-9/h3-6H2,1-2H3 |
InChI Key |
KXLMWVLTOSYSKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=NOC2=C1CCCC2)OC |
Origin of Product |
United States |
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